molecular formula C26H23N3O5 B11447353 Methyl 2-{2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate

Methyl 2-{2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate

Cat. No.: B11447353
M. Wt: 457.5 g/mol
InChI Key: BTZLHUVRSHZVKD-UHFFFAOYSA-N
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Description

Methyl 2-{2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate is a complex organic compound with a unique structure that includes multiple aromatic rings, ester, and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate typically involves multi-step organic reactions. One common method involves the condensation of 4-ethylbenzaldehyde with anthranilic acid to form the quinazolinone core. This intermediate is then reacted with methyl 2-bromoacetate under basic conditions to introduce the ester functionality. The final step involves the amidation reaction with 2-aminobenzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized using reagents like potassium permanganate.

    Reduction: The ester and amide functionalities can be reduced to alcohols and amines, respectively, using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Carboxylic acids and quinones.

    Reduction: Alcohols and amines.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Methyl 2-{2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-{2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s quinazolinone core may inhibit certain enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate
  • Methyl 2-{2-[3-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate
  • Methyl 2-{2-[3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate

Uniqueness

Methyl 2-{2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C26H23N3O5

Molecular Weight

457.5 g/mol

IUPAC Name

methyl 2-[[2-[3-(4-ethylphenyl)-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H23N3O5/c1-3-17-12-14-18(15-13-17)29-24(31)20-9-5-7-11-22(20)28(26(29)33)16-23(30)27-21-10-6-4-8-19(21)25(32)34-2/h4-15H,3,16H2,1-2H3,(H,27,30)

InChI Key

BTZLHUVRSHZVKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

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